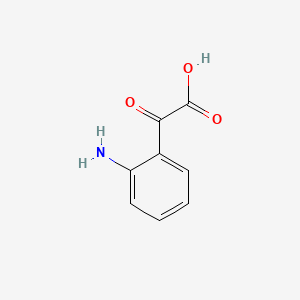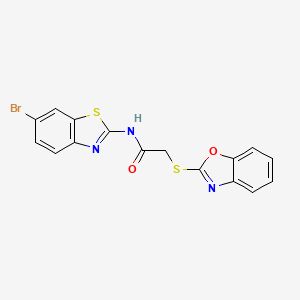![molecular formula C18H14N4O8S2-2 B1226586 5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lissamine fast red(2-) is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonic acid. It is a conjugate base of a lissamine fast red (acid form).
科学的研究の応用
Molecular Structure and UV–Vis Spectral Analysis
Research conducted by Shahab et al. (2016) explored the molecular structures of new azo dyes, including compounds similar to the one . These dyes were studied for their potential use in polarizing films, with a focus on their electronic excitation properties and UV/Vis spectra. Their study demonstrated that these azo dyes, based on their molecular structure, could have applications in optoelectronic devices (Shahab et al., 2016).
Substituent Effects on Absorption Spectra of Related Dyes
The research by Iyun et al. (2020) investigated dyes derived from compounds similar to 5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate. This study focused on the absorption spectra of these dyes in various solvents, their application on fabrics like wool and silk, and the assessment of their fastness properties. The findings indicated potential applications of these dyes in the textile industry (Iyun et al., 2020).
Simultaneous Determination of Caffeine and Paracetamol
Tefera et al. (2016) explored the use of a compound related to 5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate in the simultaneous determination of caffeine and paracetamol. This study demonstrated how derivatives of this compound can be useful in analytical chemistry, particularly in voltammetric methods for drug analysis (Tefera et al., 2016).
Synthesis and Characterization for Biological Screening
El-Gaby et al. (2018) conducted a study on the synthesis and characterization of derivatives containing the sulfonamide moiety for in vitro biological screening. This research offers insights into how similar compounds can be utilized in the development of new pharmaceuticals or biological agents (El-Gaby et al., 2018).
Bacterial Communities and Environmental Applications
Research by Nörtemann et al. (1986, 1993) focused on bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. These studies are significant for understanding the environmental impact and biodegradation of such compounds, suggesting their role in environmental biotechnology (Nörtemann et al., 1986); (Nörtemann et al., 1993).
Synthesis and Application in Polarizing Film
Shahab et al. (2017) provided a comprehensive study on the synthesis and spectroscopic analysis of a new azo dye, similar to the compound . The research highlighted its application in polarizing films, emphasizing its thermal and optical properties (Shahab et al., 2017).
Dyeing Application in Textile Industry
Lykidou et al. (2019) explored the reuse of effluent water obtained in the ultrafiltration of reactive dyes. The study illustrated the application of related dyes in the textile industry and their potential for sustainable practices (Lykidou et al., 2019).
特性
製品名 |
5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
|---|---|
分子式 |
C18H14N4O8S2-2 |
分子量 |
478.5 g/mol |
IUPAC名 |
5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30)/p-2 |
InChIキー |
IJPUPVHRAZCFRI-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)



![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)


![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)
